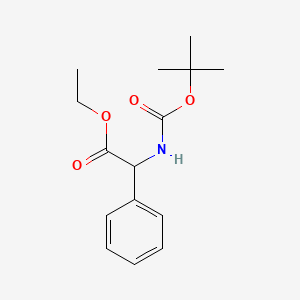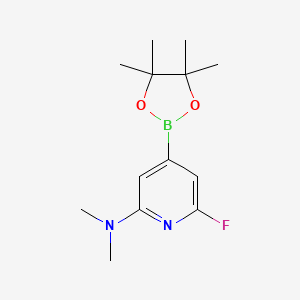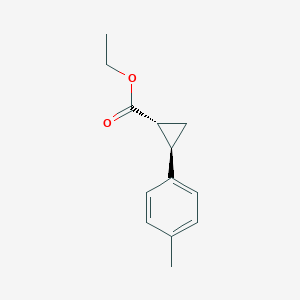
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C12H26Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. This compound is known for its unique structural features, which include a cyclopropyl group and a piperidine ring, making it a valuable building block in medicinal chemistry.
Preparation Methods
The synthesis of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize these synthetic routes due to their high yields and efficiency.
Chemical Reactions Analysis
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups into the molecule.
Scientific Research Applications
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride has numerous applications in scientific research:
Biology: This compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior . The compound’s effects are mediated through these interactions, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
1-Cyclopropyl-4-(piperidin-4-yl)piperazine trihydrochloride can be compared with other similar compounds such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar piperazine structure but with a methyl group instead of a cyclopropyl group.
1-Cyclopropyl-4-(4-piperidinyl)piperazine: This compound is closely related but lacks the trihydrochloride component.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H26Cl3N3 |
|---|---|
Molecular Weight |
318.7 g/mol |
IUPAC Name |
1-cyclopropyl-4-piperidin-4-ylpiperazine;trihydrochloride |
InChI |
InChI=1S/C12H23N3.3ClH/c1-2-11(1)14-7-9-15(10-8-14)12-3-5-13-6-4-12;;;/h11-13H,1-10H2;3*1H |
InChI Key |
YZSDFAGQRLLWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)C3CCNCC3.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)
![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)
![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)








![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)


